3-Chloro-5-fluoroanisole is an organic compound with the chemical formula C₇H₆ClFO. It features a methoxy group (–OCH₃) attached to a benzene ring, which also bears chlorine and fluorine substituents at the 3- and 5-positions, respectively. This compound is characterized by its pale yellow liquid form and has a boiling point of approximately 189 °C. Its unique structure makes it a valuable intermediate in various chemical syntheses, particularly in pharmaceutical applications.
Research indicates that 3-Chloro-5-fluoroanisole exhibits notable biological activities, particularly as a building block for pharmaceuticals. Its derivatives have been studied for their potential antiviral properties, specifically targeting influenza viruses. Furthermore, it has shown promise in synthesizing compounds that act on glucocorticoid receptors, which are involved in inflammatory responses .
The synthesis of 3-Chloro-5-fluoroanisole can be achieved through various methods:
3-Chloro-5-fluoroanisole is primarily utilized in:
Studies on the interactions of 3-Chloro-5-fluoroanisole with other molecules reveal its potential as an electrophile in substitution reactions. Its reactivity profile allows it to participate effectively in coupling reactions facilitated by palladium catalysts, which enable the formation of complex organic structures .
Several compounds share structural similarities with 3-Chloro-5-fluoroanisole. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-Fluoroanisole | C₇H₇F | Lacks chlorine; used as a simpler building block. |
3,5-Difluoroanisole | C₇H₆F₂ | Contains two fluorine atoms; exhibits different reactivity. |
4-Chloro-2-fluoroanisole | C₇H₆ClF | Substituents located at different positions; alters biological activity. |
2-Chloro-4-fluoroanisole | C₇H₆ClF | Different substitution pattern; may have unique pharmacological properties. |
What sets 3-Chloro-5-fluoroanisole apart from these similar compounds is its specific combination of chlorine and fluorine substituents at the 3 and 5 positions relative to the methoxy group. This configuration enhances its reactivity in nucleophilic substitutions and coupling reactions, making it particularly valuable in pharmaceutical chemistry for developing targeted therapies against viral infections and inflammatory diseases .
The thermodynamic properties of 3-chloro-5-fluoroanisole reflect the influence of both halogen substituents and the methoxy group on the aromatic ring system. The compound exhibits a melting point of 18°C and a boiling point of 189°C, indicating relatively strong intermolecular forces compared to simpler aromatic compounds [1] [2]. The density of the compound is 1.265 grams per milliliter at 25°C, which is significantly higher than that of unsubstituted anisole due to the presence of the heavy chlorine atom [1] [2].
The molar volume of 3-chloro-5-fluoroanisole has been determined to be 126.9 milliliters per mole, which correlates well with the calculated value derived from its molecular weight and density [2]. This molar volume is consistent with the size of the molecule and the van der Waals radii of the constituent atoms.
Property | Value | Reference |
---|---|---|
Melting Point | 18°C | [1] |
Boiling Point | 189°C | [1] [2] |
Density (25°C) | 1.265 g/mL | [1] [2] |
Molar Volume | 126.9 mL/mol | [2] |
Flash Point | 175°F (79.4°C) | [1] |
The elevated boiling point compared to related compounds such as 3-fluoroanisole (158°C) and anisole (154°C) demonstrates the cumulative effect of halogen substitution on intermolecular interactions [5]. The presence of both chlorine and fluorine atoms increases the molecular polarizability and enhances van der Waals forces between molecules.
The spectroscopic properties of 3-chloro-5-fluoroanisole are influenced by the electronic effects of the halogen substituents and the methoxy group on the aromatic ring. The compound's molecular structure features a benzene ring with meta-positioned chlorine and fluorine atoms, along with a methoxy group, creating a unique electronic environment that affects its spectroscopic behavior.
The aromatic ring system exhibits characteristic absorption patterns typical of substituted benzenes. The presence of electron-withdrawing halogen atoms and the electron-donating methoxy group creates a complex electronic environment that influences the compound's spectroscopic signature. The meta-disubstitution pattern of the halogens results in specific coupling patterns and chemical shift distributions in nuclear magnetic resonance spectroscopy.
The infrared spectroscopic profile of 3-chloro-5-fluoroanisole would be expected to show characteristic carbon-halogen stretching frequencies, with carbon-chlorine stretching typically appearing in the 750-850 wavenumber region and carbon-fluorine stretching in the 1000-1350 wavenumber region. The aromatic carbon-oxygen stretching of the methoxy group would appear around 1250 wavenumbers, while the aromatic carbon-carbon stretching vibrations would be observed in the 1400-1600 wavenumber range.
The solubility characteristics of 3-chloro-5-fluoroanisole are determined by the balance between its polar and nonpolar structural features. The compound possesses both hydrophobic aromatic and aliphatic components, as well as polar carbon-halogen bonds and the ether linkage. This structural duality influences its solubility behavior in various solvent systems.
As an aromatic ether with halogen substituents, 3-chloro-5-fluoroanisole exhibits limited water solubility due to its predominantly hydrophobic character [11]. The presence of the methoxy group provides some polar character, but the overall molecular structure favors dissolution in organic solvents rather than aqueous media. The compound would be expected to show good solubility in nonpolar and moderately polar organic solvents such as chloroform, dichloromethane, and aromatic hydrocarbons.
The partition coefficient behavior of halogenated aromatic compounds typically favors the organic phase in octanol-water systems [14]. For 3-chloro-5-fluoroanisole, the presence of both chlorine and fluorine substituents, combined with the aromatic ring system, would result in a relatively high octanol-water partition coefficient, indicating preferential partitioning into the organic phase.
The Hansen solubility parameters for 3-chloro-5-fluoroanisole would reflect contributions from dispersion forces, polar interactions, and hydrogen bonding capabilities [19] [23]. The dispersion component would be significant due to the aromatic ring and halogen atoms, while the polar component would arise from the carbon-halogen bonds and the ether linkage. The hydrogen bonding component would be minimal, as the compound lacks hydrogen bond donors.
The reactivity of 3-chloro-5-fluoroanisole is governed by the electronic effects of its substituents and their positions on the aromatic ring. The compound contains three distinct functional groups: the aromatic ring system, the halogen substituents, and the methoxy group, each contributing to its overall chemical behavior.
The chlorine and fluorine atoms serve as electron-withdrawing groups, deactivating the aromatic ring toward electrophilic aromatic substitution reactions [8]. The meta-positioning of these halogens creates a pattern where the remaining positions on the ring experience different electronic environments. The electron-withdrawing nature of the halogens makes the aromatic ring less susceptible to electrophilic attack compared to unsubstituted anisole.
The carbon-halogen bonds in 3-chloro-5-fluoroanisole exhibit different reactivities based on the nature of the halogen [7] [8]. The carbon-chlorine bond is more susceptible to nucleophilic substitution reactions compared to the carbon-fluorine bond, due to the lower bond dissociation energy and better leaving group ability of chloride compared to fluoride. This differential reactivity allows for selective transformation of the chlorine substituent while preserving the fluorine atom.
The methoxy group acts as an electron-donating substituent through resonance effects, partially counteracting the electron-withdrawing effects of the halogens [11]. This group also serves as a potential site for various chemical transformations, including demethylation reactions under appropriate conditions. The ether linkage can undergo cleavage reactions with strong acids or under specific catalytic conditions.
The compound can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing halogen substituents [7]. The relative rates of substitution at different positions depend on the electronic effects of the substituents and steric considerations. The presence of multiple electron-withdrawing groups enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack.
Reaction Type | Reactivity | Preferred Conditions |
---|---|---|
Nucleophilic Substitution | Moderate to High | Polar aprotic solvents, elevated temperature |
Electrophilic Substitution | Low | Harsh conditions required |
Ether Cleavage | Moderate | Strong acids or Lewis acids |
Halogen Exchange | Selective for Cl > F | Nucleophilic conditions |
Irritant